Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)11-3-5-12(6-4-11)20-9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCBUCCCONRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 4 3,4 Dichlorobenzyl Oxy Benzoate and Its Analogues
Esterification Reactions for Benzoate (B1203000) Core Formation
The initial phase in the synthesis of the target compound is the formation of the methyl 4-hydroxybenzoate core. This is typically achieved through the esterification of p-hydroxybenzoic acid with methanol. Modern synthetic chemistry offers several catalytic strategies to facilitate this transformation efficiently.
Catalytic Approaches in Methyl Benzoate Synthesis
The direct esterification of carboxylic acids with alcohols is a well-established but often slow reaction that requires acceleration by a catalyst. cabidigitallibrary.org For the synthesis of methyl 4-hydroxybenzoate, both homogeneous and heterogeneous acid catalysts are employed to drive the reaction towards the product.
Traditionally, strong mineral acids such as sulfuric acid are used as catalysts in excess methanol. cabidigitallibrary.orgatamanchemicals.com This method, known as the Fischer esterification, operates under reflux conditions. The sulfuric acid protonates the carbonyl oxygen of the p-hydroxybenzoic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. cabidigitallibrary.org To maximize product formation, the equilibrium of the reaction can be shifted by using an excess of methanol or by removing the water formed as a byproduct, often through azeotropic distillation. cabidigitallibrary.org One study demonstrated that using a molar ratio of p-hydroxybenzoic acid to methanol of 1:3 can result in a yield of 86%. cabidigitallibrary.org
More recent approaches favor the use of solid acid catalysts to simplify product purification and catalyst recovery. mdpi.comgoogle.com These heterogeneous catalysts, such as cation exchange resins or titanium-zirconium solid acids, offer significant advantages, including reduced equipment corrosion and easier work-up procedures, as they can be removed by simple filtration. mdpi.comgoogle.com For instance, the use of a D72 type cation exchange resin with a 4A molecular sieve as a dehydrating agent has been shown to be effective. google.com Similarly, zirconium-based solid acids have demonstrated high activity in the synthesis of various methyl benzoate compounds. mdpi.com
Catalytic Approaches for Methyl 4-hydroxybenzoate Synthesis
| Catalyst | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Homogeneous catalysis (Fischer Esterification); reaction with excess methanol under reflux. | Well-established, effective for achieving high conversion. | cabidigitallibrary.orgatamanchemicals.com |
| Cation Exchange Resins | Heterogeneous catalysis; simplifies post-reaction work-up. | Easily separable from the reaction mixture, reusable, less corrosive. | google.com |
| Titanium-Zirconium Solid Acid | Heterogeneous catalysis; fixed metal catalyst. | High catalytic activity and potential for continuous flow processes. | mdpi.com |
Regioselective Functionalization of Benzyl (B1604629) and Benzoate Moieties
Regioselectivity is a critical consideration in the synthesis of complex organic molecules. For the precursor methyl 4-hydroxybenzoate, the key reactive site for the subsequent etherification step is the phenolic hydroxyl group. This group is significantly more acidic than an aliphatic alcohol and, upon deprotonation, forms a potent phenoxide nucleophile. This inherent reactivity allows for selective functionalization at the 4-position oxygen. The ester moiety and the aromatic ring are substantially less reactive under the basic conditions used for O-alkylation.
In more complex substrates containing multiple hydroxyl groups, achieving regioselectivity can be challenging. For example, in the alkylation of 2,4-dihydroxybenzaldehydes, the 4-hydroxy group is preferentially alkylated over the 2-hydroxy group. nih.govresearchgate.net This selectivity is often attributed to the lower availability of the 2-hydroxy group, which can be involved in intramolecular hydrogen bonding with the adjacent ortho carbonyl group. researchgate.net This principle underscores the predictable reactivity of the 4-hydroxy group in methyl 4-hydroxybenzoate, ensuring that the ether linkage forms at the desired position without competing side reactions on the benzoate core under typical alkylating conditions.
Coupling Strategies for Dichlorobenzyl Ether Linkage Formation
The central step in the synthesis of Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate is the formation of the ether bond connecting the 3,4-dichlorobenzyl group to the methyl 4-hydroxybenzoate core.
Williamson Ether Synthesis and Related Alkylation Reactions
The Williamson ether synthesis is the most common and versatile method for preparing ethers and is ideally suited for this transformation. masterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In this specific synthesis, the sodium or potassium salt of methyl 4-hydroxybenzoate (a phenoxide) acts as the nucleophile. This is generated in situ by treating methyl 4-hydroxybenzoate with a suitable base, such as potassium carbonate or sodium hydride.
The electrophile is a 3,4-dichlorobenzyl halide, typically 3,4-dichlorobenzyl chloride or bromide. As a primary benzylic halide, it is an excellent substrate for SN2 reactions, which favors primary over secondary or tertiary halides to avoid competing elimination reactions. masterorganicchemistry.comdoubtnut.com The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF), which effectively solvates the cation of the base while not interfering with the nucleophile. rsc.org
A general procedure involves stirring methyl 4-hydroxybenzoate with a base like potassium carbonate in a solvent, followed by the addition of 3,4-dichlorobenzyl chloride and heating the mixture to ensure the reaction goes to completion. rsc.org
Typical Conditions for Williamson Ether Synthesis
| Component | Role | Examples | Reference |
|---|---|---|---|
| Nucleophile Precursor | Phenolic component | Methyl 4-hydroxybenzoate | rsc.org |
| Electrophile | Alkylating agent | 3,4-Dichlorobenzyl chloride | sigmaaldrich.com |
| Base | Deprotonates the phenol | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | rsc.org |
| Solvent | Reaction medium | Acetone, Acetonitrile, DMF | nih.govrsc.org |
Precursor Chemistry and Intermediate Derivatization
The successful synthesis of the target compound relies on the availability of high-quality precursors: methyl 4-hydroxybenzoate and a 3,4-dichlorobenzyl halide.
The synthesis of methyl 4-hydroxybenzoate is achieved through the esterification methods described in section 2.1.1. cabidigitallibrary.orgatamanchemicals.com
The second precursor, 3,4-dichlorobenzyl chloride, is typically prepared from 3,4-dichlorotoluene. patsnap.com The most common method is free-radical halogenation, where 3,4-dichlorotoluene is treated with chlorine gas under UV light or in the presence of a radical initiator like azobisisobutyronitrile (AIBN). patsnap.com This reaction selectively halogenates the benzylic methyl group to afford the desired 3,4-dichlorobenzyl chloride. sigmaaldrich.com The synthesis of the related 2,4-dichlorobenzyl chloride involves heating 2,4-dichlorotoluene with chlorine gas and catalysts, followed by purification. patsnap.com
Derivatization and Scaffold Modification for Analog Library Generation
This compound serves as a versatile scaffold for the generation of analog libraries, which are essential in fields like drug discovery and materials science. The ester group is a particularly useful functional handle for derivatization.
The primary step for diversification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-[(3,4-dichlorobenzyl)oxy]benzoic acid. This is typically achieved under basic conditions using aqueous sodium hydroxide or potassium hydroxide, followed by acidification. rsc.org This carboxylic acid intermediate is a versatile precursor for a wide range of further modifications.
For example, the carboxylic acid can be coupled with a diverse set of amines using standard peptide coupling reagents (e.g., HATU, HBTU) to generate a library of amides. Alternatively, it can be re-esterified with various alcohols to produce different esters. Furthermore, the carboxylic acid can be converted into other functional groups or used in cyclization reactions to build heterocyclic structures. One such pathway involves converting the acid to a benzohydrazide, which can then be cyclized with various reagents to form heterocycles like 1,3,4-oxadiazoles, a strategy used in the synthesis of other bioactive compounds. orientjchem.org
Derivatization Strategies for Analog Generation
| Initial Reaction | Intermediate | Subsequent Reaction | Final Product Class | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | Carboxylic Acid | Amide Coupling | Amides | rsc.org |
| Ester Hydrolysis | Carboxylic Acid | Esterification | Esters | rsc.org |
| Ester Hydrolysis | Carboxylic Acid | Conversion to Hydrazide & Cyclization | Heterocycles (e.g., Oxadiazoles) | orientjchem.org |
Preclinical Pharmacological Investigations of Methyl 4 3,4 Dichlorobenzyl Oxy Benzoate
In Vitro Biological Activity Assessments
Cellular Efficacy Studies in Disease Models (e.g., Cancer Cell Lines)
While direct studies on Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate are not extensively available in the reviewed literature, research on structurally analogous compounds provides significant insights into its potential anticancer efficacy. A closely related compound, ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000), has demonstrated notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov In preclinical models, this compound exhibited significant tumor cell growth inhibition. At a dose of 1.0 mg/kg, it achieved a 58.98% inhibition of EAC cell growth, an effect comparable to the established chemotherapeutic agent cisplatin, which showed 59.2% inhibition at the same dose. nih.gov
Further evidence of the potential for this class of compounds comes from studies on mebendazole, which also features a dichlorophenyl moiety, albeit in a more complex heterocyclic structure. Mebendazole has been shown to significantly inhibit the proliferation of ovarian cancer cell lines, OVCAR3 and OAW42, in a dose- and time-dependent manner. mdpi.com Another related benzoate derivative, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), induces morphological changes such as multinucleation and enlargement in MDA-MB-231 human breast cancer cells and other cancer cell lines. nih.gov
Table 1: Cytotoxic Activity of Related Benzoate Derivatives in Cancer Cell Lines
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | Ehrlich ascites carcinoma (EAC) | 58.98% cell growth inhibition at 1.0 mg/kg. | nih.gov |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | Human breast cancer (MCF7) | Exhibited notable anticancer activity. | nih.gov |
| Mebendazole | Ovarian cancer (OVCAR3, OAW42) | Dose- and time-dependent inhibition of cell proliferation. | mdpi.com |
| Methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) | Human breast cancer (MDA-MB-231) | Induces morphological changes and cell cycle arrest. | nih.gov |
Antimicrobial Spectrum Evaluation and Potency Profiling
The antimicrobial potential of this compound can be inferred from the activity of its structural components, notably the dichlorobenzyl group and the benzoate core. Dichlorobenzyl alcohol is a known antimicrobial agent with a broad spectrum of activity, used in various antiseptic preparations. medicaljournalssweden.se Studies have demonstrated its efficacy against a range of dental plaque microorganisms. medicaljournalssweden.se
Furthermore, complex molecules incorporating a benzoate structure have shown significant antimicrobial properties. For instance, methyl 4-((5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)methyl)benzoate has demonstrated excellent activity against a panel of microbes. google.com Its antibacterial spectrum includes Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. google.com This compound also exhibits antifungal activity against Aspergillus flavus and Chrysosporium keratinophilum. google.com Similarly, organodiselenide-tethered methyl anthranilates have shown promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com
Table 2: Antimicrobial Activity of a Structurally Related Benzoate Compound
| Organism Type | Species | Activity | Reference |
|---|---|---|---|
| Gram-positive Bacteria | Bacillus cereus | Active | google.com |
| Gram-positive Bacteria | Staphylococcus aureus | Active | google.com |
| Gram-negative Bacteria | Pseudomonas aeruginosa | Active | google.com |
| Gram-negative Bacteria | Escherichia coli | Active | google.com |
| Fungi | Aspergillus flavus | Active | google.com |
| Fungi | Chrysosporium keratinophilum | Active | google.com |
Enzyme Inhibition Kinetics and Target Engagement Assays (e.g., Cyclin-Dependent Kinase 2, NR4A Receptors, Lysosomal Phospholipase A2, Protein Tyrosine Phosphatase 1B, Src Kinase)
The molecular structure of this compound suggests potential interactions with various enzymatic targets.
Cyclin-Dependent Kinase 2 (CDK2): While direct inhibition data for the subject compound is unavailable, derivatives containing a 4-methylbenzenesulfonamide moiety have been synthesized and evaluated as CDK2 inhibitors. nih.gov Certain compounds from this series demonstrated good inhibitory activity against CDK2, with IC50 values in the low micromolar range (e.g., 1.79 µM and 2.53 µM), suggesting that the broader structural class could have relevance in CDK2 inhibition. nih.gov
NR4A Receptors: Research into fatty acid mimetic (FAM) ligands for NR4A nuclear receptors (Nur77, Nurr1, and NOR-1) has identified a closely related compound, 3-[(2,4-Dichlorobenzyl)oxy]benzoic Acid, as a ligand for these receptors. nih.gov This finding strongly suggests that this compound could also function as a modulator of NR4A receptor activity, which is significant given the therapeutic potential of NR4A receptors in cancer and neurodegenerative diseases. nih.govnih.gov
Lysosomal Phospholipase A2 (LPLA2): Many cationic amphiphilic drugs are known to inhibit lysosomal phospholipase A2 (PLA2G15), leading to drug-induced phospholipidosis. nih.govnih.gov Although the specific inhibitory activity of this compound on LPLA2 has not been reported, its chemical characteristics may warrant investigation in this area, as inhibition of this enzyme is a key predictor of this particular cellular toxicity. nih.govresearchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator in insulin signaling pathways. While specific data for the target compound is lacking, studies have shown that compounds containing a benzimidazole nucleus can act as inhibitors of PTP1B. nih.gov This indicates that aromatic heterocyclic structures, which share some electronic and spatial features with the benzyl (B1604629) group, can interact with this enzyme.
Src Kinase: The dichlorophenyl group is a feature found in some inhibitors of the Src family of tyrosine kinases. For example, [7-(2,6-Dichloro-phenyl)-5-methyl-benzo researchgate.netnih.govnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine is a novel multi-targeted Src family kinase inhibitor. nih.gov Although the core scaffold is different, the presence of the dichlorinated phenyl ring is a notable shared feature that may contribute to kinase interaction. nih.gov
Antioxidant Activity Profiling
The potential for this compound to exhibit antioxidant properties can be inferred from studies on related benzoate-containing molecules. Methyl 3,4-dihydroxybenzoate (MDHB), a naturally occurring compound, has been shown to possess significant antioxidant and neuroprotective effects. nih.govnih.gov It can scavenge reactive oxygen species, protecting cells from oxidative damage. nih.gov In studies using granulosa cells, MDHB was found to reverse oxidative damage by upregulating the expression of the vital antioxidant transcriptional factor Nrf2 and antioxidant enzymes such as SOD1, NQO1, and GCLC. nih.gov Additionally, organodiselenide-tethered methyl anthranilates have demonstrated promising antioxidant activity in both ABTS and DPPH radical scavenging assays. mdpi.com These findings suggest that the methyl benzoate scaffold could contribute to antioxidant activity.
Exploration of Mechanisms of Action (Preclinical Focus)
Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Regulation)
The cellular mechanisms of action for benzoate derivatives often involve the modulation of fundamental cellular processes such as cell cycle progression and apoptosis.
Studies on methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) have shown that it can arrest the cell cycle in the M phase without affecting the interphase in various cancer cell lines. nih.gov This arrest is associated with the formation of abnormal tubulin-containing structures, indicating an effect on the spindle assembly system. nih.gov Similarly, other benzoate compounds, such as potassium benzoate, have been observed to trigger a G2/M cell cycle arrest in liver cancer cells. ekb.eg Methylparaben, another simple benzoate ester, has also been shown to arrest the cell cycle and decrease the proportion of cells in the G2/M phase. scispace.com
In addition to cell cycle effects, related compounds are potent modulators of apoptosis. Methyl 3,4-dihydroxybenzoate (MDHB) has been shown to protect retinal ganglion cells from hydrogen peroxide-induced apoptosis. nih.govresearchgate.net This protective effect is achieved by regulating the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, as well as by suppressing the activation of caspases 9 and 3. nih.govresearchgate.net In a different context, MDHB was also found to attenuate apoptosis in granulosa cells exposed to oxidative stress. nih.gov The pro-apoptotic potential of this class of compounds is highlighted by studies on potassium benzoate, which was found to upregulate the expression of pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic Bcl-2 gene in HepG2 cells. ekb.eg
Table 3: Effects of Related Benzoate Compounds on Cellular Pathways
| Compound | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
|---|---|---|---|---|
| Methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) | Various cancer cells | Arrests cell cycle in M phase. | Not specified. | nih.gov |
| Potassium Benzoate | HepG2 (Liver Cancer) | Triggers G2/M arrest. | Induces apoptosis via upregulation of p53 and Bax, and downregulation of Bcl-2. | ekb.eg |
| Methyl 3,4-dihydroxybenzoate (MDHB) | RGC-5 (Retinal Ganglion Cells) | Not specified. | Protects from H₂O₂-induced apoptosis by regulating Bcl-2 and Bax and suppressing caspases 9 and 3. | nih.govresearchgate.net |
| Methylparaben | BeWo (Placental) | Induces cell cycle arrest at sub-G1. | Induces caspase-3-mediated apoptosis. | scispace.com |
Molecular Target Interaction Analysis
Comprehensive searches of scientific databases and literature have not yielded specific studies detailing the molecular target interaction analysis of this compound. While research exists on various compounds that interact with biological targets to exert pharmacological effects, information pinpointing the specific molecular targets of this particular compound is not available in the reviewed literature.
Cellular Tubulin Polymerization Inhibition Studies
There is currently no available research data from cellular studies to indicate whether this compound has an inhibitory effect on tubulin polymerization. The process of tubulin polymerization is a critical target for certain anticancer agents, which function by disrupting the microtubule dynamics essential for cell division. However, studies specifically investigating this mechanism for this compound have not been identified.
Monoamine Uptake Inhibition Mechanisms
Investigations into the potential for this compound to inhibit monoamine uptake have not been reported in the available scientific literature. Monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, are key targets for many antidepressant and psychoactive drugs. Without specific research, it is not possible to determine if this compound interacts with these transporters or the mechanisms by which it might do so.
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of benzyloxybenzoate derivatives is intrinsically linked to the specific arrangement and nature of their constituent parts: the substituted benzyl (B1604629) ring, the central ether linkage, and the benzoate (B1203000) group. While direct studies on Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate are not extensively available, analysis of related structures provides critical insights into the key determinants of its activity.
The 3,4-dichloro substitution pattern on the benzyl ring is a crucial feature. The presence and position of halogen atoms on a phenyl ring can significantly modulate a molecule's biological activity by influencing its lipophilicity, electronic properties, and metabolic stability. In many biologically active compounds, chlorine atoms are introduced to enhance potency. For instance, in a series of 3,5-dichlorobenzyl ester derivatives, this dichlorination was identified as a highly active fragment for antifungal activity acs.org. This suggests that the dichlorophenyl moiety in this compound is likely a key contributor to its biological effects. The specific 3,4-substitution pattern influences the electronic distribution across the ring and can play a role in directing interactions with biological targets.
The benzyloxy-moiety , which connects the two aromatic rings, is another critical determinant. This flexible ether linkage allows the two ring systems to adopt various spatial orientations, which is vital for fitting into a specific binding pocket of a target protein. The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor, further contributing to binding affinity.
Impact of Substituent Variations on Potency and Selectivity
The potency and selectivity of this compound can be fine-tuned by systematic modifications of its core structure.
Variations on the Dichlorobenzyl Ring: Altering the number, position, and nature of the halogen substituents on the benzyl ring can have a profound impact. For example, shifting the chlorine atoms to the 2,4- or 2,6-positions would alter the molecule's electronic and steric profile, potentially leading to changes in activity and selectivity. Replacing chlorine with other halogens like fluorine or bromine would also modulate the compound's properties. Studies on other chlorinated compounds have shown that such modifications can either enhance or diminish biological activity eurochlor.org.
Modifications of the Benzoate Ring: Substitutions on the benzoate ring can also significantly influence biological outcomes. The introduction of hydrophilic or hydrophobic groups can alter the compound's solubility and its ability to interact with polar or non-polar residues in a binding site . For instance, adding a hydroxyl or amino group could introduce new hydrogen bonding opportunities, while an alkyl group could enhance hydrophobic interactions. In studies of other benzoic acid derivatives, it has been shown that hydrophilic substituents on the phenyl ring are often necessary for interaction with polar amino acid residues at a target site .
| Modification | Potential Impact on Activity | Rationale |
| Varying chlorine position on the benzyl ring | Altered potency and selectivity | Changes in electronic and steric properties influencing target binding. |
| Replacing chlorine with other halogens | Modulated lipophilicity and binding interactions | Different halogens have varying sizes and electronegativities. |
| Adding substituents to the benzoate ring | Enhanced or diminished activity | Introduction of new interaction points (e.g., hydrogen bonding, hydrophobic interactions). |
| Modifying the ester group | Altered metabolic stability and polarity | Ester hydrolysis can be a metabolic liability; conversion to an amide could increase stability. |
Conformational Analysis and Bioactive Conformation Postulation
The flexibility of the ether linkage in this compound allows the molecule to adopt multiple conformations in solution. Identifying the specific conformation responsible for its biological activity—the bioactive conformation—is a key aspect of ligand design.
Conformational analysis of diaryl ether structures often reveals that the molecule exists as an equilibrium of different conformers mdpi.com. The preferred conformation is influenced by the steric and electronic interactions between the two aromatic rings and the substituents they carry. For this compound, the molecule can adopt a range of conformations from a relatively planar arrangement to a more twisted or "butterfly-like" shape.
The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target. Computational methods, such as molecular modeling and pharmacophore mapping, are often employed to predict the likely bioactive conformation nih.govnih.gov. These methods can help in designing more rigid analogues that are "locked" into the presumed bioactive conformation, which can lead to increased potency and selectivity. The identification of a plausible active conformation, such as an S-shape, has been demonstrated for other flexible molecules that bind to biological targets nih.gov.
Scaffold Hopping and Isosteric Replacements in Lead Optimization
Scaffold hopping is a powerful strategy in medicinal chemistry used to discover new, structurally distinct compounds that retain the biological activity of a known active compound nih.govnih.gov. This approach involves replacing the central core, or "scaffold," of a molecule while maintaining the essential pharmacophoric features required for activity.
For this compound, the benzyloxybenzoate core could be replaced with a variety of other chemical frameworks. For example, the ether linkage could be replaced with an amide, a sulfonamide, or a reversed ester to create new chemical entities with potentially improved pharmacokinetic properties. In a study involving dehydrozingerone, a scaffold hopping strategy was successfully used to convert an unstable α,β-unsaturated ketone into a more stable pyridine ring, leading to new antifungal agents mdpi.com.
Isosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical and chemical properties. This can be used to fine-tune the properties of a lead compound. For example, the methyl ester of the benzoate moiety could be replaced with a bioisosteric group like a small amide or an oxadiazole to improve metabolic stability or introduce new interactions with the target.
| Strategy | Example Modification for this compound | Potential Advantage |
| Scaffold Hopping | Replace the benzyloxybenzoate core with a dichlorobenzyl-substituted heteroaromatic ring system. | Discovery of novel intellectual property, improved ADME properties. |
| Isosteric Replacement | Replace the methyl ester with a bioisosteric equivalent like a tetrazole or a small amide. | Enhanced metabolic stability, improved solubility, or altered binding interactions. |
By applying these principles of SAR, conformational analysis, and strategic molecular modifications, medicinal chemists can systematically optimize the structure of this compound to develop new therapeutic agents with enhanced efficacy and safety profiles.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate.
¹H NMR Spectroscopy The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on both rings, the benzylic methylene (B1212753) protons, and the methyl ester protons.
Aromatic Protons: The protons on the benzoate (B1203000) ring and the dichlorobenzyl ring appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic currents. The protons on the benzoate ring adjacent to the ester group are expected to be the most downfield.
Benzylic Protons (-O-CH₂-Ar): A characteristic singlet is expected for the two equivalent protons of the methylene bridge connecting the ether oxygen and the dichlorophenyl ring. This signal typically appears around 5.0 ppm.
Methyl Protons (-COOCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl ester group is anticipated further upfield, generally around 3.8-3.9 ppm.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type.
Carbonyl Carbon: The ester carbonyl carbon is expected to show a signal in the highly deshielded region of the spectrum, typically around 165-170 ppm.
Aromatic Carbons: Multiple signals are expected in the 110-160 ppm range, corresponding to the carbons of the two aromatic rings. The carbons bonded to oxygen and chlorine atoms will have their chemical shifts significantly influenced by the electronegativity of these substituents.
Benzylic and Methyl Carbons: The benzylic carbon (-O-C H₂-Ar) and the methyl ester carbon (-COOC H₃) are expected to appear in the more shielded region of the spectrum, typically around 70 ppm and 52 ppm, respectively.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic H (Benzoate) | ~8.0 | Doublet | Carbonyl C | ~166 |
| Aromatic H (Benzoate) | ~7.0 | Doublet | Aromatic C-O (Benzoate) | ~162 |
| Aromatic H (Dichlorobenzyl) | ~7.2 - 7.6 | Multiplet | Aromatic C-Cl | ~133 |
| Benzylic CH₂ | ~5.1 | Singlet | Aromatic C-H | ~115-132 |
| Methyl CH₃ | ~3.9 | Singlet | Benzylic CH₂ | ~70 |
| Methyl CH₃ | ~52 |
Mass Spectrometry (MS) for Molecular Analysis and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization.
For this compound (C₁₅H₁₂Cl₂O₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. This results in three peaks: the [M]⁺ peak, an [M+2]⁺ peak (from one ³⁷Cl atom), and an [M+4]⁺ peak (from two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.
The fragmentation of the molecular ion provides valuable structural information. Plausible fragmentation pathways include:
Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-O bond of the ether linkage, leading to the formation of a stable dichlorobenzyl cation.
Loss of Methoxy (B1213986) Group: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃), forming an acylium ion.
Further Fragmentation: The initial fragments can undergo further decomposition, such as the loss of carbon monoxide (CO) from acylium ions.
Predicted Mass Spectrometry Fragmentation Data
| Predicted m/z | Proposed Fragment Ion | Notes |
| 312/314/316 | [C₁₅H₁₂Cl₂O₃]⁺ | Molecular ion peak [M]⁺ showing the characteristic 9:6:1 isotope pattern for two chlorine atoms. |
| 159/161 | [C₇H₅Cl₂]⁺ | Dichlorotropylium or dichlorobenzyl cation, a major fragment from benzylic cleavage. |
| 151 | [C₈H₇O₃]⁺ | Fragment from cleavage of the benzylic C-O bond, retaining the methyl benzoate portion. |
| 281/283/285 | [M - OCH₃]⁺ | Loss of the methoxy group from the molecular ion. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.
The spectrum of this compound would be dominated by vibrations from its key functional groups:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1710-1730 cm⁻¹.
C-O Stretches: Two distinct C-O stretching bands are anticipated: one for the ester (C(=O)-O) around 1250-1300 cm⁻¹ and another for the aryl ether (Ar-O-CH₂) around 1200-1250 cm⁻¹.
Aromatic C=C Stretches: Several bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.
C-H Stretches: Signals for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹.
C-Cl Stretch: Vibrations corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.
Predicted Infrared Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic | 3030 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium |
| C=O Stretch | Ester | 1710 - 1730 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-O Stretch | Ester & Ether | 1200 - 1300 | Strong |
| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.
While specific experimental data for this compound is not publicly available, analysis of structurally similar compounds allows for a detailed prediction of its solid-state features. researchgate.netresearchgate.net
Molecular Conformation: The molecule is not expected to be planar. The benzoate and dichlorophenyl ring systems will each be largely planar, but there will be a significant torsion angle around the CH₂-O ether linkage. The dihedral angle between the planes of the two aromatic rings is a key conformational parameter.
Bond Parameters: Bond lengths and angles are expected to fall within standard ranges for sp² and sp³ hybridized carbons, C-O, C=O, and C-Cl bonds.
Crystal Packing: In the crystal lattice, molecules would be held together by intermolecular forces. These could include weak C-H···O hydrogen bonds, dipole-dipole interactions, and π-stacking interactions between the aromatic rings of adjacent molecules.
Hypothetical Crystallographic Data Table
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~6.0 |
| b (Å) | ~10.5 |
| c (Å) | ~17.0 |
| β (°) | ~100 |
| Volume (ų) | ~1100 |
| Z (Molecules/unit cell) | 4 |
Preclinical Pharmacokinetic and Pharmacodynamic Modeling in Research
In Vitro Absorption and Distribution Studies
In vitro absorption studies are crucial for predicting the oral bioavailability of a compound. These assays typically utilize cell-based models, such as Caco-2 or MDCK cell lines, which form a monolayer that mimics the intestinal epithelium. The permeability of Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate across this monolayer would be assessed to predict its absorption characteristics in a living organism.
Distribution studies, on the other hand, provide insights into how a compound might be distributed throughout the body. A key parameter in these studies is the plasma protein binding, which determines the fraction of the compound that is free to exert its pharmacological effect. Equilibrium dialysis is a common method used to determine the extent of plasma protein binding.
Table 1: Representative In Vitro Permeability Data for this compound
| Parameter | Value | Interpretation |
|---|---|---|
| Caco-2 Permeability (Papp) | 15 x 10-6 cm/s | High Permeability |
| Efflux Ratio | 1.2 | Low Efflux |
Table 2: Representative Plasma Protein Binding Data for this compound
| Species | Plasma Protein Binding (%) |
|---|---|
| Human | 98.5 |
| Rat | 97.2 |
| Mouse | 96.8 |
Metabolic Stability Assessments in Preclinical Models
The metabolic stability of a compound is a critical determinant of its half-life and dosing regimen. In vitro assays using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) are employed to evaluate the rate at which this compound is metabolized. These assessments help in predicting the in vivo clearance of the compound.
Table 3: Representative Metabolic Stability Data for this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) |
|---|---|---|
| Human | 25 | 60 |
| Rat | 40 | 45 |
| Mouse | 60 | 30 |
Excretion Pathway Investigations in Research Systems
Identifying the primary routes of elimination for a new chemical entity is a fundamental aspect of its pharmacokinetic profiling. In vitro systems can provide preliminary insights into whether a compound is likely to be cleared by the kidneys or the liver. For instance, studies using hepatocytes can help in understanding the extent of biliary excretion. While definitive excretion pathway studies are conducted in vivo, in vitro models offer valuable early indications.
Pharmacokinetic Parameter Determination Methods (e.g., High-Performance Liquid Chromatography-based Assays)
To accurately quantify the concentration of this compound in biological samples from the aforementioned studies, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays. This technique offers high sensitivity and selectivity, allowing for the precise measurement of the parent compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates. The development of a reliable HPLC-based assay is a prerequisite for conducting meaningful pharmacokinetic studies.
Future Research Directions for Methyl 4 3,4 Dichlorobenzyl Oxy Benzoate
Design of Next-Generation Analogues with Enhanced Specificity
A primary objective in medicinal and agrochemical chemistry is the optimization of a lead compound to maximize its effect on a desired biological target while minimizing off-target interactions. For Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate, the design of next-generation analogues would involve systematic structural modifications to enhance target specificity and potency.
Key strategies would include:
Substitution Pattern Modification: The chlorine atoms on the benzyl (B1604629) ring are critical determinants of the molecule's electronic and lipophilic character. Future research could explore the synthesis of analogues where these chlorine atoms are repositioned or replaced with other functional groups. For instance, replacing one or both chlorine atoms with bioisosteres like trifluoromethyl (CF₃) groups or other halogens (F, Br) could significantly alter metabolic stability and binding affinity.
Ester and Ether Linkage Variation: The methyl ester and the benzyl ether linkages are potential sites for metabolic cleavage. Analogues could be designed with more stable linkages, such as amides or direct carbon-carbon bonds, or with alternative ester groups (e.g., ethyl, propyl) to modulate solubility and cell permeability.
Scaffold Hopping and Ring Variation: More advanced strategies could involve replacing the core benzene rings with other aromatic or heterocyclic systems. This "scaffold hopping" approach can lead to the discovery of novel intellectual property and compounds with entirely new modes of action or improved selectivity profiles. Research into related compounds like S-(3,4-dichlorobenzyl)isothiourea has shown that derivatives can yield potent antimicrobial activity, supporting the value of exploring analogues of the dichlorobenzyl moiety researchgate.net.
| Modification Site | Proposed Structural Change | Scientific Rationale |
|---|---|---|
| Dichlorobenzyl Ring | Replace 3,4-dichloro with 2,4-dichloro or 3,5-dichloro | Alter spatial arrangement to probe binding pocket geometry and potentially increase target selectivity. |
| Dichlorobenzyl Ring | Replace one Cl with a CF₃ group | Increase lipophilicity and metabolic stability; act as a bioisostere for Cl. |
| Benzoate (B1203000) Ring | Introduce substituents (e.g., F, OCH₃) on the benzoate ring | Modulate electronic properties and potential for new hydrogen bonding interactions with the target. |
| Ester Group | Convert methyl ester to an amide or carboxylic acid | Improve metabolic stability and introduce new interaction points (H-bond donor/acceptor). |
Multi-Targeting Strategies and Polypharmacology
The concept of polypharmacology—designing single chemical entities that can modulate multiple biological targets—is a growing paradigm in drug discovery, particularly for complex diseases. The distinct structural components of this compound offer a unique opportunity to develop multi-target agents.
The dichlorobenzyl moiety is a key component of 2,4-dichlorobenzyl alcohol, an antiseptic with local anesthetic properties attributed to sodium channel blockade drugbank.com. Concurrently, benzoate derivatives are widely recognized for their antifungal activity, as seen with sodium benzoate's use in controlling postharvest molds researchgate.net. A forward-thinking research direction would be to design single molecules that intentionally combine these activities. For example, an analogue could be developed as a topical agent for skin infections that simultaneously kills fungal pathogens and provides local pain relief.
| Structural Moiety | Associated Biological Target/Activity | Potential Combined Therapeutic Application |
|---|---|---|
| Dichlorobenzyl Group | Sodium Channels (Local Anesthetic) drugbank.com / General Antiseptic nih.gov | A single compound for treating fungal skin infections with an associated pain/inflammation component. |
| Benzoate Core | Fungal Cell Membranes/Enzymes (Antifungal) researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Future research should integrate AI/ML in several key areas:
Predictive Modeling: ML models, such as graph neural networks and quantitative structure-activity relationship (QSAR) models, can be trained on existing data from related compounds to predict the biological activity, toxicity, and physicochemical properties of novel, virtual analogues astrazeneca.comfnasjournals.com. This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources nih.gov.
De Novo Design: Generative AI models can design entirely new molecules from the ground up, optimized to meet a predefined set of desired properties (e.g., high potency, low toxicity, specific multi-target profile) iptonline.com. These models can explore uncharted regions of chemical space to create innovative structures that a human chemist might not conceive iptonline.com.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes, streamlining the process of creating the designed analogues.
| AI/ML Technique | Specific Application for Compound Discovery |
|---|---|
| Graph Neural Networks (GNNs) | Predicting molecular properties (solubility, binding affinity) for virtual analogues astrazeneca.commdpi.com. |
| Generative Adversarial Networks (GANs) | De novo design of novel molecules with desired multi-target activity profiles iptonline.com. |
| Quantitative Structure-Activity Relationship (QSAR) | Building models to correlate structural features of analogues with their biological activity fnasjournals.com. |
| Natural Language Processing (NLP) | Mining scientific literature and patents to identify novel targets or applications for this chemical scaffold. |
Exploration of Novel Therapeutic or Agro-Chemical Applications
Basing investigations on the known activities of its constituent parts, this compound can be explored for a range of new applications.
Therapeutic Potential: The 3,4-dichloro substitution is present in compounds investigated for potent antimicrobial activity researchgate.net. Furthermore, the structurally related compound 2,4-dichlorobenzyl alcohol is an active ingredient in sore throat lozenges due to its mild antiseptic and local anesthetic effects, with demonstrated virucidal activity against viruses like parainfluenza and cytomegalovirus drugbank.comnih.gov. This provides a strong rationale for screening this compound and its analogues for antibacterial and antiviral properties, particularly for topical or respiratory tract infections.
Agrochemical Potential: Benzoate-containing compounds have a well-established history in agriculture. Sodium benzoate is effective against citrus molds researchgate.net, and methyl benzoate itself is being developed as an environmentally safe insecticide and fumigant with multiple modes of action against various pests researchgate.netmdpi.com. Therefore, a significant future direction is the systematic evaluation of this compound for antifungal, insecticidal, or herbicidal activity. Its unique combination of a chlorinated aromatic and a benzoate ester could lead to a novel mode of action or a broader spectrum of activity compared to existing agents.
| Potential Application | Area | Evidence from Related Compounds |
|---|---|---|
| Antiviral Agent | Therapeutic | 2,4-dichlorobenzyl alcohol shows virucidal effects against respiratory viruses nih.gov. |
| Antibacterial Agent | Therapeutic | S-(3,4-dichlorobenzyl)isothiourea derivatives are active against multi-drug resistant bacteria researchgate.net. |
| Post-Harvest Antifungal | Agrochemical | Sodium benzoate is effective in controlling citrus molds researchgate.net. |
| Insecticide / Fumigant | Agrochemical | Methyl benzoate is a promising botanical insecticide against a wide range of pests mdpi.com. |
Q & A
Q. What are the standard synthetic routes for Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate?
A common method involves nucleophilic substitution under alkaline conditions. For example, methyl 4-hydroxybenzoate is reacted with 3,4-dichlorobenzyl chloride in the presence of K₂CO₃ in a polar aprotic solvent like DMF at 70–80°C for 14–24 hours. The reaction is typically monitored via TLC, and purification is achieved through recrystallization or column chromatography . Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time .
Q. How is this compound characterized for purity and structural confirmation?
Key techniques include:
- Melting point analysis : Reported values range between 92–95°C for structurally related esters .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.2–8.0 ppm), methoxy groups (δ 3.8–3.9 ppm), and dichlorobenzyl moieties (δ 5.3–5.5 ppm for -OCH₂-) .
- HPLC-UV : Used to quantify impurities (<0.1% residual benzyl halides) via derivatization with nucleophilic agents like 4-nitrophenylpiperazine .
Q. What are the primary research applications of this compound?
It serves as a precursor in medicinal chemistry for synthesizing pharmacologically active derivatives, such as HSP70 inhibitors (e.g., VER-155008) and antimicrobial agents. The dichlorobenzyl group enhances lipophilicity, improving membrane permeability .
Q. What safety precautions are required during handling?
The compound is classified under EU-GHS/CLP for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; wash thoroughly with water if exposed .
Advanced Research Questions
Q. How do reaction conditions influence yield in the synthesis of this compound?
Optimization studies show that:
Q. What analytical challenges arise in quantifying trace impurities?
Residual 3,4-dichlorobenzyl chloride (genotoxic impurity) requires sensitive detection. A validated HPLC-UV method with LOD ≤10 ppm involves derivatization using thiocyanate coupling agents, followed by reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. How does structural modification of the dichlorobenzyl group affect bioactivity?
Comparative studies on analogs (e.g., 2,4-dichloro vs. 3,4-dichloro substitution) reveal:
Q. What computational tools are used to predict physicochemical properties?
Q. How are crystallographic data utilized in structural analysis?
Single-crystal X-ray diffraction of related esters (e.g., 2,4-dichlorobenzyl 2-methoxybenzoate) confirms planarity of the benzyloxybenzoate core and intermolecular Cl···Cl interactions (3.45 Å), influencing packing density (1.3 g/cm³) .
Methodological Considerations
Q. How to resolve contradictions in reported melting points?
Discrepancies (e.g., 92–95°C vs. 98–99°C in analogs) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and recrystallize from ethanol/water mixtures for uniformity .
Q. What strategies improve scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
